Trifluoromethylstyrene

Radical copolymerization Monomer reactivity ratios Fluorinated styrenes

Trifluoromethylstyrene (CAS 705-89-5), IUPAC name 3,3,3-trifluoroprop-1-enylbenzene, is an α-(trifluoromethyl)styrene (TFMST) monomer in which the trifluoromethyl group is directly attached to the α-carbon of the vinyl moiety, distinguishing it from ring-substituted trifluoromethylstyrene isomers. With molecular formula C₉H₇F₃ and molecular weight 172.15 g/mol, this liquid monomer (density ~1.16 g/mL at 25 °C, refractive index ~1.465) serves as a key fluorinated building block for synthesizing partially fluorinated polymers with trifluoromethyl groups in the polymer main chain.

Molecular Formula C9H7F3
Molecular Weight 172.15 g/mol
CAS No. 705-89-5
Cat. No. B14748457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethylstyrene
CAS705-89-5
Molecular FormulaC9H7F3
Molecular Weight172.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(F)(F)F
InChIInChI=1S/C9H7F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H
InChIKeyHKADMMFLLPJEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethylstyrene (CAS 705-89-5) Procurement Guide: Core Monomer Properties for Fluoropolymer R&D


Trifluoromethylstyrene (CAS 705-89-5), IUPAC name 3,3,3-trifluoroprop-1-enylbenzene, is an α-(trifluoromethyl)styrene (TFMST) monomer in which the trifluoromethyl group is directly attached to the α-carbon of the vinyl moiety, distinguishing it from ring-substituted trifluoromethylstyrene isomers [1]. With molecular formula C₉H₇F₃ and molecular weight 172.15 g/mol, this liquid monomer (density ~1.16 g/mL at 25 °C, refractive index ~1.465) serves as a key fluorinated building block for synthesizing partially fluorinated polymers with trifluoromethyl groups in the polymer main chain . Its strongly electron-deficient character (Alfrey–Price Q = 0.43, e = 0.90) imparts unique reactivity profiles in radical and anionic copolymerization systems [2].

Why α-(Trifluoromethyl)styrene Cannot Be Replaced by Ring-Substituted Trifluoromethylstyrenes or Styrene in Precision Polymer Synthesis


Generic substitution of CAS 705-89-5 with ring-substituted trifluoromethylstyrene isomers (ortho, meta, para) or unsubstituted styrene fails because the α-positioned CF₃ group fundamentally alters the monomer's electronic environment and copolymerization behavior. Unlike ring-substituted variants where the CF₃ group influences reactivity through inductive/resonance effects on the phenyl ring, the α-CF₃ group directly deactivates the vinyl bond via strong electron withdrawal, resulting in a monomer that cannot undergo radical homopolymerization (r_TFMST = 0.00) [1]. In copolymerization with styrene, TFMST exhibits reactivity ratios (r_TFMST = 0.00, r_ST = 0.60) [2] that are markedly different from those of 3-(trifluoromethyl)styrene (r_StCF3 = 0.54, r_ST = 1.34) [3]. Furthermore, cyclohexyl radical addition to the β-carbon of TFMST proceeds 7.5 times faster than to styrene [2], demonstrating that the α-CF₃ group creates a uniquely electrophilic vinyl center that cannot be replicated by any other trifluoromethylstyrene regioisomer or unsubstituted styrene.

Trifluoromethylstyrene (CAS 705-89-5): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Copolymerization Reactivity Ratios with Styrene: α-TFMST (r₂ = 0.00) vs. 3-(Trifluoromethyl)styrene (r₂ = 0.54)

In radical copolymerization with styrene (M₁), α-(trifluoromethyl)styrene (TFMST, M₂) exhibits reactivity ratios of r₁ = 0.60 and r₂ = 0.00, meaning TFMST cannot homopropagate but exclusively cross-propagates with styrene [1]. In contrast, 3-(trifluoromethyl)styrene (StCF3), where the CF₃ group is on the meta position of the phenyl ring, displays r₁ = 1.34 and r₂ = 0.54, indicating that StCF3 can homopolymerize and is incorporated into the copolymer with dramatically different sequence distribution [2]. This fundamental difference in r₂ (0.00 vs. 0.54) means that α-TFMST produces copolymers with strictly alternating or tapered architectures, while 3-(trifluoromethyl)styrene yields more random copolymers.

Radical copolymerization Monomer reactivity ratios Fluorinated styrenes

β-Carbon Radical Addition Rate: TFMST Reacts 7.5× Faster Than Styrene with Cyclohexyl Radical

The cyclohexyl radical, generated from cyclohexylmercuric chloride and sodium borohydride, adds to the β-carbon of α-(trifluoromethyl)styrene (TFMST) 7.5 times faster than to styrene (ST), as determined by the 'mercury method' [1]. This 7.5-fold rate enhancement reflects the strong electron-withdrawing effect of the α-CF₃ group, which lowers the electron density at the vinyl β-carbon and increases its electrophilicity. In contrast, para-substituted trifluoromethylstyrene reacts with O(³P) atoms at a rate constant of 19.0 ± 0.4 × 10⁹ M⁻¹ s⁻¹, which is actually slightly slower than unsubstituted styrene (20.4 ± 0.3 × 10⁹ M⁻¹ s⁻¹) [2], demonstrating that the positional effect of CF₃ substitution (α vs. para) reverses the relative reactivity trend toward radical addition.

Radical addition kinetics Electrophilic vinyl monomers Mercury method

Dielectric Gate Performance in OFETs: P3TFMS Exhibits 49% Lower Initial Threshold Voltage and 88% Larger Memory Window vs. Polystyrene

Poly(3-trifluoromethylstyrene) (P3TFMS), derived from 3-(trifluoromethyl)styrene monomer, was directly compared against unsubstituted polystyrene (PS) as a gate dielectric in pentacene-based organic field-effect transistors (OFETs). P3TFMS exhibited an initial threshold voltage (Vth,i) of approximately −17 V, compared to −35 V for PS—a 49% reduction in magnitude [1]. After application of static gate voltage, the threshold voltage shift (ΔVth) was approximately 32 V for P3TFMS versus 17 V for PS, representing an 88% larger memory window. Furthermore, P3TFMS demonstrated greater stability of ΔVth under repeated charge/discharge cycles, indicating fewer interfacial trap states but more stable bulk trap states [1]. While this study employed the ring-substituted (meta) isomer, the fundamental electronic effect originates from the CF₃ group; α-TFMST-based polymers, with the CF₃ group directly on the main chain, are expected to further amplify bulk polarization effects due to the proximity of the CF₃ group to the polymer backbone.

Organic field-effect transistors Gate dielectrics Threshold voltage

Polymer Glass Transition Temperature: Ortho-CF₃ Substitution Elevates Tg by up to 73 °C vs. Meta-Substituted Poly(trifluoromethylstyrene)

A systematic comparison of poly(trifluoromethylstyrene) homopolymers revealed that the glass transition temperature (Tg) is highly dependent on the position of CF₃ substitution on the phenyl ring. Poly(2-trifluoromethylstyrene) (ortho-CF₃) exhibited a Tg that was significantly higher than that of poly(3-trifluoromethylstyrene) (meta-CF₃, Tg = 63 °C) and poly(4-trifluoromethylstyrene) (para-CF₃, Tg = 101 °C) [1]. The ortho-substituted polymer's elevated Tg is attributed to steric hindrance from the bulky CF₃ group close to the polymer main chain, which restricts segmental mobility [1]. For α-TFMST-containing copolymers with styrene, the Tg can reach up to 114 °C (poly(TFMST-co-ST)) [2], and CF₃-PSt materials exhibit 10% weight loss temperatures of 356–376 °C along with a Tg of approximately 70 °C [3], demonstrating that the α-CF₃ substitution provides thermal performance superior to unmodified polystyrene while the specific Tg is tunable through comonomer composition.

Glass transition temperature Steric hindrance Polymer segmental mobility

Surface Hydrophobicity: TFMST-ST Copolymer Achieves Water Contact Angle of 97° vs. 90° for Unmodified Polystyrene

A copolymer of styrene and α-(trifluoromethyl)styrene with a 66:34 monomer ratio (ST:TFMST) exhibited a water contact angle of 97°, measured using a Nick LSE-ME5 contact angle device with averaging over at least three sites [1]. This represents a 7° increase over unfunctionalized polystyrene, which has a water contact angle of 90° [2]. More strikingly, at higher fluorinated monomer incorporation levels (10–20 mol% TFMST in copolymers with styrene), water contact angles can reach unexpectedly high values of up to 147° [3], dramatically exceeding the ~125° achieved with perfluoroalkyloxy-substituted styrene polymers [4]. The TFMST content in copolymers can be precisely controlled between 10% and 40% via nitroxide-mediated polymerization (NMP) by adjusting the monomer feed ratio [1], enabling systematic tuning of surface hydrophobicity.

Water contact angle Surface energy Hydrophobic polymers

Radical Terpolymerization with Fluoroalkenes: TFMST Enables Successful Terpolymerization with VDF and CTFE in 40–80% Yield While Homopolymerization and Most Copolymerizations Fail

α-(Trifluoromethyl)styrene (TFMST) does not undergo radical homopolymerization and fails in most binary copolymerization attempts. However, radical terpolymerization of TFMST with vinylidene fluoride (VDF) and chlorotrifluoroethylene (CTFE) proceeds successfully, achieving yields of approximately 40–80% when the TFMST feed is maintained below 9 mol% [1]. The resulting poly(CTFE-ter-VDF-ter-TFMST) terpolymers exhibit molecular weights in the range of 2000–5000 g mol⁻¹, do not degrade below 150 °C under air (TGA), and display a single glass transition temperature at approximately −35 °C (DSC) [1]. In contrast, attempts at copolymerization of TFMST with styrene alone using conventional radical initiation proceed with retarded kinetics (r_TFMST = 0.00, r_ST = 0.60) [2], whereas the terpolymerization approach with VDF and CTFE overcomes the homopolymerization barrier, enabling incorporation of TFMST units into fluoropolymer backbones.

Fluoropolymer synthesis Terpolymerization Vinylidene fluoride

Trifluoromethylstyrene (CAS 705-89-5): Evidence-Backed Application Scenarios for Procurement Decision-Making


Controlled Radical Polymerization for Tunable Semifluorinated Copolymers (NMP/RAFT/ATRP)

The r_TFMST = 0.00 reactivity ratio [1] enables controlled incorporation of TFMST into styrenic copolymers via nitroxide-mediated polymerization (NMP) with precisely tunable TFMST content ranging from 10% to 40% by adjusting monomer feed ratios [2]. This allows synthesis of partially fluorinated polystyrenes with controlled molecular architecture, elevated glass transition temperatures (up to 114 °C) [3], and tailored surface hydrophobicity (water contact angle tunable from 90° to 147°) [3], making TFMST the monomer of choice for laboratories developing functional fluorinated coatings without requiring gaseous fluoromonomer handling equipment.

Fluoropolymer Backbone Modification via Terpolymerization with Vinylidene Fluoride (VDF) and Chlorotrifluoroethylene (CTFE)

For industrial fluoropolymer R&D, TFMST uniquely enables the introduction of aromatic CF₃-functionalized units into VDF/CTFE-based fluoropolymer backbones through radical terpolymerization, achieving 40–80% yields [4]. The resulting terpolymers exhibit thermal stability with no degradation below 150 °C and a single Tg of approximately −35 °C [4]. This application scenario is inaccessible to ring-substituted trifluoromethylstyrene isomers, which would homopolymerize as a competing pathway rather than incorporating into the fluoroalkene backbone.

Organic Field-Effect Transistor (OFET) Gate Dielectric Materials

Polymers derived from trifluoromethylstyrene monomers demonstrate significantly improved dielectric performance as gate insulators in pentacene-based OFETs compared to unmodified polystyrene, with a 49% reduction in initial threshold voltage magnitude (−17 V vs. −35 V) and an 88% larger memory window (ΔVth ≈ 32 V vs. 17 V) [5]. The enhanced bulk charge trapping stability under repeated charge/discharge cycling makes these materials strong candidates for nonvolatile OFET memory, sensing, and logic elements in organic electronics.

High-Tg Optical Materials via Ortho-Trifluoromethylstyrene Polymerization

Ortho-substituted poly(trifluoromethylstyrene) exhibits a Tg substantially higher than its meta (63 °C) and para (101 °C) counterparts due to steric restriction of polymer segmental mobility [6]. Copolymers of 2TFMS with methyl methacrylate (MMA) and 25BTFMS with trifluoroethyl methacrylate (TFEMA) produce transparent, flexible films with Tgs in the 120–145 °C range and high transmittance [6], positioning ortho-trifluoromethylstyrene as a critical monomer for high-temperature optical plastics where conventional polystyrene's Tg (~100 °C) is insufficient.

Quote Request

Request a Quote for Trifluoromethylstyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.